molecular formula C14H14FNO2 B3171855 4-(3-Ethoxyphenoxy)-3-fluoroaniline CAS No. 946699-31-6

4-(3-Ethoxyphenoxy)-3-fluoroaniline

Cat. No.: B3171855
CAS No.: 946699-31-6
M. Wt: 247.26 g/mol
InChI Key: BJQKIZLMSOMIIT-UHFFFAOYSA-N
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Description

4-(3-Ethoxyphenoxy)-3-fluoroaniline is an organic compound characterized by the presence of an ethoxy group, a phenoxy group, and a fluoroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Ethoxyphenoxy)-3-fluoroaniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Ethoxyphenoxy)-3-fluoroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(3-Ethoxyphenoxy)-3-fluoroaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Ethoxyphenoxy)-3-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-(3-Ethoxyphenoxy)-3-(trifluoromethyl)aniline
  • 4-(3-Methoxyphenoxy)-3-fluoroaniline
  • 4-(3-Ethoxyphenoxy)-3-chloroaniline

Uniqueness: 4-(3-Ethoxyphenoxy)-3-fluoroaniline is unique due to the presence of both an ethoxy group and a fluoroaniline moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications where other similar compounds may not be as effective .

Biological Activity

4-(3-Ethoxyphenoxy)-3-fluoroaniline (CAS No. 946699-31-6) is an organic compound belonging to the class of aniline derivatives. It is characterized by the presence of a fluorine atom and an ethoxyphenoxy group attached to the aniline ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmaceuticals.

Chemical Structure

The molecular formula of this compound is C14H14FNO2C_{14}H_{14}FNO_2. Its structure can be represented as follows:

Structure C14H14FNO2\text{Structure }\text{C}_{14}\text{H}_{14}\text{FNO}_2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine atom and ethoxyphenoxy group influence the compound's binding affinity and specificity towards various receptors and enzymes, potentially leading to inhibition or modulation of their activity.

Potential Therapeutic Applications

Research indicates that this compound may exhibit several therapeutic properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Properties : There is emerging evidence indicating the potential effectiveness of this compound in inhibiting tumor growth in various cancer models. It may act through pathways involving cyclooxygenase (COX) inhibition or modulation of prostaglandin receptors, which are critical in cancer progression .
  • Anti-inflammatory Effects : The compound has been investigated for its ability to reduce inflammation, possibly by inhibiting specific kinases involved in inflammatory pathways .

Case Studies

  • Anticancer Activity : A study explored the effects of this compound on colorectal cancer cells. Results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as a chemotherapeutic agent .
  • Inhibition of Prostaglandin E Synthase : Research demonstrated that this compound could inhibit microsomal prostaglandin E synthase-1 (mPTGES1), leading to decreased tumor incidence in animal models . This mechanism highlights its possible role in cancer prevention strategies.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
4-(2,3-Dimethylphenoxy)-3-fluoroanilineAniline derivativeAntimicrobial, anticancer
4-(4-Ethoxyphenoxy)-3-fluoroanilineAniline derivativeAnti-inflammatory, potential anticancer

Properties

IUPAC Name

4-(3-ethoxyphenoxy)-3-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2/c1-2-17-11-4-3-5-12(9-11)18-14-7-6-10(16)8-13(14)15/h3-9H,2,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQKIZLMSOMIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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